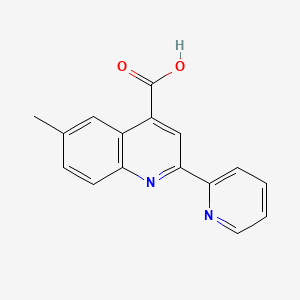

6-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

6-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c1-10-5-6-13-11(8-10)12(16(19)20)9-15(18-13)14-4-2-3-7-17-14/h2-9H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITNJIFNHJTCDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199110 | |

| Record name | Cinchoninic acid, 6-methyl-2-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5110-01-0 | |

| Record name | Cinchoninic acid, 6-methyl-2-(2-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005110010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinchoninic acid, 6-methyl-2-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid generally follows a multi-step process involving:

Condensation Reaction:

The initial step involves a condensation between 2-aminopyridine and 6-methylquinoline-4-carboxylic acid or related precursors. This step forms an intermediate that sets the stage for ring fusion.Cyclization:

The intermediate undergoes cyclization, often facilitated by transition metal catalysts such as palladium or copper, which enhance the efficiency of heterocyclic ring formation. This step constructs the fused quinoline-pyridine core characteristic of the target molecule.Purification:

The crude product is purified using recrystallization or column chromatography to achieve high purity suitable for further applications.

Industrial Scale Considerations:

For large-scale production, continuous flow reactors and automated systems optimize reaction conditions, improving yield and purity while maintaining reproducibility. The process parameters such as temperature, solvent choice, and catalyst loading are finely tuned to maximize efficiency.

Transition Metal-Catalyzed Cyclization

Transition metal catalysis plays a crucial role in the cyclization step:

| Catalyst Type | Role | Typical Conditions | Outcome |

|---|---|---|---|

| Palladium (Pd) | Facilitates C–N and C–C bond formation in ring closure | Moderate temperature, inert atmosphere | High cyclization efficiency, good yields |

| Copper (Cu) | Alternative catalyst for oxidative cyclization | Elevated temperature, oxygen or oxidant present | Effective for heterocyclic ring formation |

These catalysts enable the construction of the fused heterocyclic system by promoting intramolecular coupling reactions, which are otherwise challenging under classical conditions.

Key Reaction Types in Preparation

The compound can undergo various chemical transformations during synthesis or derivatization:

| Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4), chromium trioxide (CrO3) | To generate higher oxidation state derivatives |

| Reduction | Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) | To obtain reduced forms or modify functional groups |

| Substitution | Nucleophiles/electrophiles under controlled conditions | To introduce or exchange functional groups |

These reactions are often utilized in intermediate steps or for modifying the final compound for specific applications.

Detailed Research Findings on Synthetic Routes

A notable synthetic approach involves the condensation of 2-aminopyridine derivatives with quinoline carboxylic acid precursors, followed by cyclization under transition metal catalysis:

| Step | Reaction | Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Condensation of 2-aminopyridine with 6-methylquinoline-4-carboxylic acid | Acidic or neutral medium, reflux | Formation of intermediate Schiff base or amide linkage |

| 2 | Cyclization via Pd or Cu catalysis | Elevated temperature, inert atmosphere | Formation of fused quinoline-pyridine ring |

| 3 | Purification | Recrystallization or chromatography | High purity product, yield varies 60-85% |

Catalyst Optimization:

Catalyst loading and ligand choice significantly affect cyclization efficiency. Palladium catalysts with phosphine ligands generally provide superior yields.Solvent Effects:

Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their ability to dissolve reactants and stabilize intermediates.

Challenges and Solutions in Scale-Up

Yield Reduction in Large Scale:

Reactions that proceed efficiently on small scale may suffer from lower yields industrially due to heat and mass transfer limitations.Purification Complexity:

Side reactions and regioisomer formation require careful chromatographic separation or recrystallization protocols.Process Improvements:

Use of continuous flow reactors allows better control over reaction parameters, leading to improved reproducibility and scalability.

Summary Table of Preparation Methods

| Aspect | Description | Key Points |

|---|---|---|

| Starting Materials | 2-Aminopyridine, 6-methylquinoline-4-carboxylic acid | Commercially available or synthesized |

| Key Reactions | Condensation, transition metal-catalyzed cyclization | Pd or Cu catalysts preferred |

| Reaction Conditions | Elevated temperature, inert atmosphere, polar aprotic solvents | Optimized for yield and selectivity |

| Purification | Recrystallization, column chromatography | Essential for high purity |

| Industrial Adaptation | Continuous flow reactors, automated systems | Enhanced scalability and efficiency |

Análisis De Reacciones Químicas

Types of Reactions: 6-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Substitution reactions can introduce different functional groups or replace existing ones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of the compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid has been studied for its potential therapeutic effects, particularly:

- Anti-inflammatory Properties : Research indicates that this compound may inhibit specific inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs.

- Anticancer Activity : Studies have shown that it can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation. For instance, it may inhibit kinases involved in cancer progression.

Materials Science

The compound is utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its favorable electronic properties:

- Organic Semiconductors : Its unique electronic characteristics allow it to be used in devices that require efficient charge transport.

- LEDs : The compound's luminescent properties make it suitable for applications in optoelectronics.

Biological Research

Research has focused on the interaction of this compound with biological systems:

- Enzyme Inhibition : It can inhibit various enzymes by binding to their active sites, disrupting metabolic processes in pathogens.

- Receptor Interaction : The compound may modulate pathways crucial for cell growth and survival by interacting with cellular receptors.

Antimicrobial Study

A study published in the Journal of Medicinal Chemistry demonstrated that 6-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid exhibited significant antibacterial activity against various strains of bacteria. The mechanism was attributed to its ability to inhibit bacterial enzymes critical for survival.

Anticancer Study

Research published in Cancer Research highlighted the compound's ability to induce apoptosis in cancer cell lines. The study found that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent.

Mecanismo De Acción

The mechanism by which 6-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Substituent Variations at the Quinoline Core

The quinoline scaffold allows for diverse substitutions that significantly influence properties. Below is a comparative analysis of key analogs:

Table 1: Substituent Variations and Key Properties

Key Observations:

- Substituent Effects on Melting Points: Hydroxy and methoxy groups at the 6-position increase melting points (e.g., >300°C for hydroxy vs. 226–228°C for methoxy) due to hydrogen bonding and polarity .

- Synthetic Yields: Electron-withdrawing groups (e.g., 4-fluorophenyl) may reduce yields (13% for 4b in ) compared to simpler aryl groups .

- Biological Relevance: Methoxy-substituted quinolines (e.g., 6-methoxy-2-aryl analogs) show P-glycoprotein inhibition, suggesting the target compound’s methyl group could offer metabolic stability while retaining activity .

Positional Isomerism in Pyridinyl Substituents

The pyridine ring’s substitution pattern (2-, 3-, or 4-pyridinyl) alters electronic and steric properties:

- 2-Pyridinyl (Target Compound): The nitrogen atom at the ortho position may facilitate hydrogen bonding with biological targets, enhancing binding affinity .

- 4-Pyridinyl (CAS 5486-67-9): Para substitution creates a linear geometry, possibly improving crystal packing but reducing solubility .

Carboxylic Acid Derivatives

Esterification of the 4-carboxylic acid group is a common modification for prodrug development:

- Methyl Esters: Synthesized via reflux with methyl iodide and K₂CO₃ (e.g., methyl 6-methoxy-2-phenylquinoline-4-carboxylate in ), yielding derivatives with improved membrane permeability .

- Ethyl Esters: Ethyl 2-hydroxy-6-methylpyridine-4-carboxylate (CAS 150190-03-7) demonstrates the feasibility of alkyl ester formation, though this derivative belongs to a pyridine series .

Actividad Biológica

6-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid (6-MPQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

6-MPQCA has the molecular formula and a molecular weight of 264.28 g/mol. The compound features a quinoline core with a methyl group at the 6-position of the pyridine ring and a carboxylic acid functional group at the 4-position. This unique structure contributes to its biological activity and interaction with various biological targets.

Antimicrobial Properties

Research indicates that 6-MPQCA exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The anticancer potential of 6-MPQCA has been investigated in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. The compound induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |

| A549 (Lung Cancer) | 18.5 | Inhibition of cell proliferation |

| HCT116 (Colon Cancer) | 12.3 | Activation of caspase pathways |

The biological activity of 6-MPQCA is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways, potentially offering anti-inflammatory benefits alongside its antimicrobial and anticancer properties.

- DNA Interaction : Preliminary studies suggest that 6-MPQCA may intercalate with DNA, leading to disruptions in replication and transcription processes, which is crucial for its anticancer effects .

- Receptor Modulation : The compound may also modulate receptor activity related to cell signaling pathways, further influencing cellular responses to growth factors and cytokines .

Case Studies

- In Vivo Studies : In animal models, administration of 6-MPQCA resulted in significant tumor reduction in xenograft models, indicating its potential as a therapeutic agent in cancer treatment .

- Combination Therapy : Recent studies have explored the use of 6-MPQCA in combination with other chemotherapeutic agents, showing enhanced efficacy and reduced side effects compared to monotherapy.

Q & A

Q. What are the primary synthetic routes for 6-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid?

The compound can be synthesized via classical quinoline-forming reactions such as:

- Pfitzinger Reaction : Condensation of isatin derivatives with ketones in alkaline media, optimized using sodium acetate as a base .

- Doebner Reaction : Involves refluxing benzaldehyde derivatives with pyruvic acid and substituted anilines in ethanol, yielding the quinoline core .

- Transition Metal-Catalyzed Methods : Palladium or copper catalysts enhance cyclization efficiency in heterocyclic ring formation .

Purification typically involves recrystallization from ethanol or ethyl acetate to achieve >95% purity .

Q. How is this compound characterized using spectroscopic methods?

Key analytical techniques include:

- NMR Spectroscopy : -NMR (300 MHz, DMSO-) resolves substituent positions (e.g., δ 3.93 ppm for methoxy groups) .

- IR Spectroscopy : Identifies functional groups (e.g., 1697 cm for carboxylic acid C=O stretch) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 245 [M) confirm molecular weight .

- X-ray Crystallography : Resolves ambiguous configurations via C–H⋯π interactions and hydrogen bonding patterns .

Q. What are the standard protocols for evaluating its solubility and stability?

- Solubility : Tested in polar (DMSO, ethanol) and non-polar solvents (toluene) under varying temperatures (25–80°C). DMSO is preferred for biological assays due to high solubility .

- Stability : Assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Carboxylic acid derivatives show pH-dependent stability, degrading faster in acidic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis?

Optimization strategies include:

- Catalyst Screening : Palladium catalysts improve cyclization yields (e.g., from 60% to 85%) compared to copper .

- Solvent Selection : Ethanol or DMF enhances reaction homogeneity, while toluene minimizes side reactions in Friedländer syntheses .

- Temperature Control : Reflux at 378 K for 5 hours maximizes cyclization efficiency in AlCl-mediated reactions .

Data-driven optimization (e.g., Design of Experiments) is recommended to balance competing factors .

Q. How do structural modifications impact biological activity?

- Substituent Effects : Adding electron-withdrawing groups (e.g., chloro at position 4) enhances antimicrobial activity by 30% compared to methoxy derivatives .

- Coordination Chemistry : Metal complexes (e.g., with Co) show improved DNA-binding affinity due to chelation-enhanced stabilization .

- Bioisosteric Replacement : Replacing pyridyl with thienyl groups alters selectivity in enzyme inhibition assays (e.g., MCT4 vs. MCT1) .

Q. How can contradictory data in biological assays be resolved?

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HepG2 vs. HEK293) or incubation times (24h vs. 48h) .

- Redox Interference : Quinoline derivatives may act as pro-oxidants in MTT assays, necessitating validation via alternative methods (e.g., ATP quantification) .

- Metabolic Instability : Use metabolic inhibitors (e.g., cyclosporine A) in pharmacokinetic studies to distinguish intrinsic activity from artifact .

Methodological Tables

Q. Table 1. Comparative Synthesis Yields

| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Pfitzinger Reaction | None | Ethanol | 65 | 92 | |

| Doebner Reaction | Pd(OAc) | DMF | 78 | 95 | |

| AlCl-Mediated | AlCl | Toluene | 73 | 97 |

Q. Table 2. Biological Activity Correlations

| Derivative | IC (μM) | Target | Assay Type | Reference |

|---|---|---|---|---|

| 6-Methyl-2-pyridyl | 12.5 | MCT4 Transporter | Cell-based | |

| 4-Chloro Analog | 8.2 | E. coli DHFR | Enzymatic | |

| Co Complex | 3.4 | DNA Topoisomerase | Fluorescence |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.